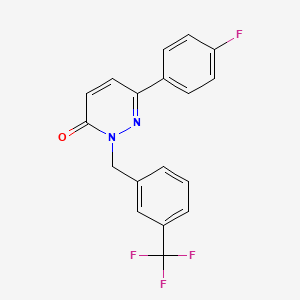
6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H12F4N2O and its molecular weight is 348.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula: C17H14F3N3O
- Molecular Weight: 345.30 g/mol
- Key Functional Groups:
- Pyridazine ring
- Fluorophenyl group
- Trifluoromethyl group
These structural features contribute to the compound's unique reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, suggesting a promising antibacterial profile .
Anticancer Potential
Compounds related to pyridazine have also been explored for their anticancer properties. A study evaluating similar structures found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent growth inhibition . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
Enzyme Inhibition
Another aspect of the biological activity of pyridazine derivatives includes their role as enzyme inhibitors. For example, some studies have reported that these compounds can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation .
Case Studies
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with DNA: Similar compounds often intercalate into DNA or inhibit topoisomerases, leading to disruption of replication and transcription.
- Enzyme Modulation: The ability to inhibit specific enzymes can alter metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis: Many pyridazine derivatives have been shown to activate apoptotic pathways in cancer cells.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-8-9-17(25)24(23-16)11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIRMOZQJUQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














